Product packaging for 2-Phenyl-1H-pyrrole-3-carbaldehyde(Cat. No.:CAS No. 52179-71-2)

2-Phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3053229
CAS No.: 52179-71-2
M. Wt: 171.19 g/mol
InChI Key: AXOISOXQFSFKBI-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound classified as an aromatic heterocycle, specifically a pyrrole derivative. Its molecular formula is C11H9NO, and it features a pyrrole core substituted with a formyl group at the 3-position and a phenyl ring at the 2-position. This structure makes it a valuable synthon and key pharmacophore in organic synthesis and drug discovery research. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. Research into pyrrole derivatives like this compound has revealed significant potential in neuroscience, particularly for multifactorial diseases such as Alzheimer's disease (AD). The compound serves as a critical precursor in the development of multi-target directed ligands (MTDLs). For instance, novel pyrrole-based hydrazide-hydrazones synthesized from similar aldehydes have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the production of reactive oxygen species in the brain, with IC50 values in the nanomolar range. Some analogs also exhibit moderate inhibition of acetylcholinesterase (AChE), another key target in Alzheimer's therapy, alongside notable radical-scavenging antioxidant properties . This triple-action profile (MAO-B inhibition, AChE inhibition, and antioxidant activity) positions pyrrole-carbaldehyde derivatives as promising leads for the design of improved anti-Alzheimer agents . Beyond neurodegenerative diseases, the pyrrole nucleus is extensively investigated for its broad pharmacological potential. The structural motif is present in various natural products and synthetic compounds with documented antibacterial, antifungal, and anticancer activities . The aldehyde functional group in this compound is highly versatile, enabling further chemical transformations through condensation, reduction, or oxidation reactions, thereby facilitating the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B3053229 2-Phenyl-1H-pyrrole-3-carbaldehyde CAS No. 52179-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOISOXQFSFKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344679
Record name 2-Phenyl-1H-pyrrole-3-carbaldehyde
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52179-71-2
Record name 2-Phenyl-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52179-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-pyrrole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Phenyl 1h Pyrrole 3 Carbaldehyde and Its Congeners

Formylation Strategies

The introduction of a formyl group onto the pyrrole (B145914) ring is a key transformation in the synthesis of pyrrole-3-carbaldehydes. Various methods have been developed to achieve this, with the Vilsmeier-Haack reaction being a classical and widely used approach.

Vilsmeier-Haack Reaction for Pyrrole Carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. slideshare.netwikipedia.orgijpcbs.com It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). slideshare.netwikipedia.orgquimicaorganica.org The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich pyrrole ring. wikipedia.orgquimicaorganica.org Subsequent hydrolysis of the intermediate iminium ion furnishes the desired aldehyde. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring can be influenced by the steric and electronic properties of both the substrate and the reagent. researchgate.net For instance, the use of sterically crowded formamides has been shown to be a simple and convenient method for preparing N-substituted pyrrole-3-carbaldehydes. researchgate.net In some cases, formylation of 2-substituted pyrroles can lead to the formation of 5-formyl derivatives. acs.org

Microwave-assisted Vilsmeier-Haack reactions have been reported to efficiently synthesize pyrrole carbaldehyde derivatives in good to excellent yields, offering a rapid and effective method for producing these compounds. nih.gov The reaction of acetophenone (B1666503) phenylhydrazones with the Vilsmeier-Haack reagent can also yield pyrazole-4-carbaldehydes, demonstrating the versatility of this reaction. jocpr.com

A common route to 5-substituted-1H-pyrrole-3-carbaldehydes involves the N-protection of pyrrole, often with a triisopropylsilyl (TIPS) group, followed by Vilsmeier-Haack formylation and subsequent functionalization. For example, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde can be synthesized from N-TIPS-protected pyrrole, which undergoes formylation, followed by bromination and a Suzuki coupling reaction. chemicalbook.com

Table 1: Examples of Vilsmeier-Haack Formylation in Pyrrole Synthesis
Starting MaterialReagentsProductYieldReference
2-chloro-1H-pyrrolePOCl3, DMF, CH2Cl22-chloro-1H-pyrrole-x-carbaldehydeNot specified researchgate.net
3-acetyl-2H-chromen-2-one phenylhydrazoneVilsmeier-Haack reagent3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot specified jocpr.com
Substituted pyrrole ringMicrowave-accelerated V. H. reagentPyrrole carbaldehyde derivativesGood to excellent nih.gov
PyrroleTriisopropylsilyl chloride, Vilsmeier reagent, NBS, 2-fluorophenylboronic acid5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde35.5% (overall) chemicalbook.com

Direct Catalytic Formylation Approaches

While the Vilsmeier-Haack reaction is a powerful tool, direct catalytic formylation methods offer an alternative, often milder, approach to introducing a formyl group. These methods can provide improved regioselectivity and functional group tolerance.

Research into the direct catalytic formylation of pyrroles is ongoing, with various catalytic systems being explored to achieve high efficiency and selectivity. These approaches aim to overcome some of the limitations of classical methods, such as the use of stoichiometric and often harsh reagents.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbohrium.com This approach is highly atom-economical and efficient. rsc.org

One-Pot Sequential Multicomponent Reactions (e.g., Aldimine-Succinaldehyde Pathway)

A notable example of a one-pot sequential MCR is the synthesis of N-arylpyrrole-3-carbaldehydes from in situ generated aldimines and succinaldehyde (B1195056). nih.govrsc.org This process typically involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and the imine, followed by an oxidative aromatization step. nih.gov This method has proven effective for a range of aromatic aldehydes bearing various functional groups, leading to the formation of 2-aryl-pyrrole-3-carbaldehydes in good to high yields. nih.gov The reaction has been successfully scaled up to the gram scale, highlighting its practical utility. nih.gov

Table 2: Synthesis of 2-Aryl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehydes via One-Pot Sequential Multicomponent Reaction
Aryl Aldehyde SubstituentProductYieldReference
2-NO21-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde72% rsc.org
3-F2-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde74% rsc.org
2-Br2-(2-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehydeNot specified rsc.org
2-CF31-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde68% rsc.org
4-CF31-(4-Methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde78% rsc.org

Cascade Reaction Methodologies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These reactions are highly efficient as they avoid the isolation of intermediates, saving time and resources.

A palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides access to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org This process proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C–N bond formation. organic-chemistry.org Another example involves a phase-transfer catalyst promoted intramolecular transformation of pyrrole-2-carbaldehyde substituted Morita-Baylis-Hillman adducts, leading to the construction of pyrrolo[1,2-a]azepin-7(6H)-one skeletons. nih.gov Furthermore, a robust one-pot, four-component cascade cyclization of α-keto aldehydes, anilines, activated alkynes, and aromatic nucleophiles has been developed to synthesize a diverse range of penta-substituted pyrroles under calcium(II) catalysis. acs.org

Cyclization-Based Syntheses

The construction of the pyrrole ring through cyclization reactions is a fundamental and widely employed strategy. These methods often involve the formation of one or more C-N or C-C bonds to close the heterocyclic ring.

Various cyclization strategies have been developed for the synthesis of substituted pyrroles. These include copper-catalyzed cyclization of ethyl allenoates with activated isocyanides and gold(I)-catalyzed hydroamination/cyclization cascades of α-amino ketones with alkynes. nih.govorganic-chemistry.org The latter method is notable for its high regioselectivity and functional group tolerance. organic-chemistry.org Another approach involves a 6π-electrocyclization/ring-contraction sequence of sulfilimines derived from 2,5-dihydrothiophenes, providing access to a variety of polysubstituted pyrroles under mild conditions. acs.org The Van Leusen [3+2] cycloaddition reaction between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes or alkynes is another convenient method for synthesizing pyrrole heterocycles. nih.gov

A preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves the cyclization of 2-(2-fluorobenzoyl)malononitrile. google.com The process includes a reduction reaction in the presence of a metal catalyst and glacial acetic acid. google.com

[2+3] Cycloaddition Reactions (e.g., Van Leusen Method)

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring from α,β-unsaturated carbonyl compounds and p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.comnih.gov This reaction proceeds via a [2+3] cycloaddition mechanism. The process begins with the base-mediated deprotonation of TosMIC to form a carbanion. This anion then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone, such as a chalcone, in a Michael addition. The resulting intermediate undergoes an intramolecular cyclization, where the isocyanide carbon attacks the carbonyl carbon. Subsequent elimination of the tosyl group and tautomerization leads to the formation of the aromatic pyrrole ring. nih.govresearchgate.net

This methodology is particularly useful for synthesizing 3,4-disubstituted pyrroles. nih.gov For instance, the reaction of chalcones derived from 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with TosMIC in the presence of a base like sodium hydride furnishes 3-aroyl-4-heteroarylpyrrole derivatives in good yields. mdpi.com The versatility of the Van Leusen reaction has been expanded by utilizing various electron-deficient olefins, including those with ester, amide, nitro, and cyano groups, thereby enriching the structural diversity of the accessible pyrrole compounds. nih.gov

ReactantsCatalyst/BaseProductYieldReference
(E)-3-(6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-arylprop-2-en-1-oneNaH3-Aroyl-4-(6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrroleGood mdpi.com
α,β-unsaturated esterBase3,4-disubstituted pyrroleVaries nih.gov
α,β-unsaturated nitrileBase3,4-disubstituted pyrroleVaries nih.gov

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents a classical and widely employed strategy for pyrrole synthesis, most notably in the Paal-Knorr synthesis. tandfonline.comwikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) in the presence of an acid catalyst. tandfonline.comorganic-chemistry.org The mechanism is believed to initiate with the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal intermediate. wikipedia.orguctm.edu A subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, yields the pyrrole ring. wikipedia.orguctm.edu

While traditionally requiring strong acids and high temperatures, which can limit the substrate scope, modern variations have introduced milder and more efficient catalytic systems. wikipedia.orguctm.edu These include the use of Lewis acids, solid acid catalysts like tungstate (B81510) or molybdate (B1676688) sulfuric acid, and even microwave-assisted protocols, which can significantly reduce reaction times and improve yields. tandfonline.compensoft.net For example, rhodium(I) catalysts have been used to facilitate the linear hydroacylation of aldehydes and propargylic amines, with the resulting γ-amino enone adducts undergoing a subsequent acid-catalyzed dehydrative cyclization with p-toluenesulfonic acid (p-TSA) to form highly substituted pyrroles. nih.gov

ReactantsCatalyst/ConditionsProductKey FeaturesReference
1,4-Dicarbonyl compound, primary amine/ammoniaWeak acid (e.g., acetic acid)Substituted pyrroleClassic method, good yields tandfonline.comorganic-chemistry.org
Aldehyde, propargylic amine[Rh(nbd)2]BF4/PNP(Cy), then p-TSAHighly substituted pyrroleCascade process, mild conditions nih.gov
2-Hydroxybenzaldehyde, aroylacetonitrilep-TSA·H2OFused tricyclic benzofuro[2,3-b]pyrrolesOne-pot cascade reaction rsc.org

Intramolecular Cyclization Pathways (e.g., 5-exo-dig type)

Intramolecular cyclization pathways provide a powerful means to construct pyrrole and related N-heterocyclic rings with high regioselectivity. The 5-exo-dig cyclization, in particular, is a favored pathway according to Baldwin's rules for ring closure. This type of cyclization involves the attack of a nucleophile onto a triple bond, where the attacking atom and the two carbons of the alkyne are all part of the newly formed five-membered ring.

Various catalysts, including those based on palladium and gold, have been shown to effectively promote these cyclizations. For example, PdCl2 and AuCl can catalyze the intramolecular hydroamination of N-(3-alkynyl)-sulfonamides to yield 2,3-dihydropyrroles. rsc.org This 5-endo-dig cyclization (which can be considered from the perspective of the nitrogen and the alkyne) proceeds efficiently under microwave irradiation. rsc.org

In other examples, the intramolecular cyclization of γ-alkynyl oximes promoted by samarium(II) iodide (SmI2) offers a novel route to pyrroles. thieme-connect.comthieme-connect.com This method proceeds through the generation of an N-centered radical which then undergoes intramolecular addition to the alkyne. thieme-connect.com Furthermore, a formal (4+1) annulation involving the Ru(0)-catalyzed cross-dimerization of an iminoalkyne with a conjugated diene, followed by an acid-assisted intramolecular aza-Michael-type 5-exo-trig cyclization, has been developed for the synthesis of 2-alkenylpyrroles. acs.org

The selectivity between 5-exo-dig and 6-endo-dig cyclizations can often be controlled by the choice of catalyst and reaction conditions. For instance, in the synthesis of tricyclic scaffolds, a Pd(OAc)2/DPPP catalyst system selectively promotes the 5-exo-dig cyclization, while a different palladium catalyst can favor the 6-endo-dig pathway. nih.gov

Starting MaterialCatalyst/ReagentCyclization TypeProductReference
N-(3-alkynyl)-sulfonamidesPdCl2 or AuCl5-endo-dig2,3-Dihydropyrroles rsc.org
γ-Alkynyl oximesSmI2Intramolecular radical additionPyrroles thieme-connect.comthieme-connect.com
Iminoalkyne and conjugated dieneRu(0) catalyst, then acid5-exo-trig2-Alkenylpyrroles acs.org
Bicyclic 2-pyridone with alkyne side chainPd(OAc)2/DPPP5-exo-dig2-Furanone containing tricyclic scaffold nih.gov

Strategic Functionalization of Pyrrole Precursors

The synthesis of complex pyrrole derivatives often relies on the strategic functionalization of pre-existing pyrrole rings or their immediate precursors. These methods allow for the introduction of diverse substituents at specific positions, which is crucial for tuning the properties of the final molecule.

Substitution-Hydrogenation Cyclization

This strategy involves a tandem sequence of reactions where a substitution is followed by a hydrogenation and subsequent cyclization to form the pyrrole ring. A notable example is the microwave-assisted, one-pot synthesis of aryl-substituted pyrroles from but-2-ene-1,4-diones or but-2-yne-1,4-diones. organic-chemistry.org In this process, the carbon-carbon double or triple bond is first hydrogenated using a palladium on carbon (Pd/C) catalyst. The resulting saturated 1,4-dicarbonyl compound then undergoes an in-situ amination-cyclization with an appropriate amine to furnish the pyrrole derivative. organic-chemistry.org

Transformations from Nitrile Precursors (e.g., DIBAL-H reduction)

Nitrile groups are versatile functional handles that can be transformed into various other functionalities, including the formyl group required for 2-phenyl-1H-pyrrole-3-carbaldehyde. The partial reduction of a nitrile to an aldehyde is most commonly achieved using Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.comwikipedia.org This bulky and electrophilic reducing agent is effective at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. chemistrysteps.comyoutube.com

The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, which activates the nitrile carbon towards hydride attack. wikipedia.orgchemistrysteps.com The resulting imine-aluminum complex is stable at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to release the desired aldehyde. chemistrysteps.comquimicaorganica.org This method is highly chemoselective and is the reagent of choice for this specific transformation. commonorganicchemistry.com While DIBAL-H is generally effective, the workup conditions are critical, especially in the presence of acid-labile protecting groups like Boc, which can be cleaved under acidic workup conditions. researchgate.net

Nitrile PrecursorReagentProductKey FeaturesReference
Aromatic/Aliphatic NitrileDIBAL-HAldehydePartial reduction, low temperature chemistrysteps.commasterorganicchemistry.comwikipedia.org
Heteroaromatic Nitrile with NH-Boc groupDIBAL-HAldehyde (potential deprotection)Chemoselective reduction, workup is critical researchgate.net

Aza-Baylis–Hillman Reaction and Ring-Closing Metathesis in Pyrrole Synthesis

A powerful multi-step strategy for the synthesis of substituted pyrroles combines the aza-Baylis–Hillman (aza-BH) reaction with ring-closing metathesis (RCM). The aza-BH reaction involves the coupling of an imine with an α,β-unsaturated carbonyl compound in the presence of a nucleophilic catalyst, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), to form a functionalized allylic amine. wikipedia.orgacs.orgacs.org

In a sequential approach to pyrroles, a three-component aza-BH reaction can be used to generate diverse α-methylene β-aminoesters. nih.govacs.org These intermediates are then N-allylated to introduce a second double bond, creating a diene suitable for RCM. The RCM step, often catalyzed by a Grubbs-type ruthenium catalyst, efficiently constructs the five-membered dihydropyrrole (pyrroline) ring. nih.gov Finally, an aromatization step, such as a base-promoted elimination, converts the pyrroline (B1223166) intermediate into the fully aromatic pyrrole. nih.govacs.org This sequence allows for the construction of highly substituted pyrroles from simple, readily available starting materials.

StepReaction TypeReactantsCatalystIntermediate/ProductReference
1Aza-Baylis-HillmanAryl aldehyde, amine, α,β-unsaturated esterNucleophile (e.g., phosphine)α-methylene β-aminoester nih.govacs.org
2N-Alkylationα-methylene β-aminoester, allyl bromideBaseDiene nih.gov
3Ring-Closing MetathesisDieneGrubbs-type II catalystPyrroline intermediate nih.govacs.org
4AromatizationPyrroline intermediateBaseSubstituted pyrrole nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Pyrrole-3-Carbaldehydes

The synthesis of this compound and its analogs, important scaffolds in medicinal chemistry, has been the subject of extensive research to improve efficiency and yield. acs.org Traditional methods for preparing pyrrole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, often require harsh conditions, multi-step processes, and may result in low yields. rsc.org Consequently, significant effort has been directed towards the optimization of reaction conditions and the development of novel, more efficient synthetic routes.

A notable advancement involves the one-pot, sequential multicomponent synthesis of N-arylpyrrole-3-carbaldehydes. rsc.org This approach combines the in situ formation of aldimines from aldehydes and aromatic amines, followed by a proline-catalyzed Mannich reaction-cyclization with succinaldehyde, and subsequent oxidative aromatization. rsc.orgresearchgate.net The optimization of this process has been systematically studied to maximize the yield of the desired pyrrole-3-carbaldehyde.

Key to enhancing the yield in this multicomponent reaction is the careful selection of the solvent, oxidant, and reaction temperature. For instance, in the synthesis of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, a systematic optimization of the reaction conditions was performed.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde rsc.org

EntrySolventOxidantTemperature (°C)Time (h)Yield (%)
1DMSODDQrt1230
2DMSODDQ50845
3CH3CNDDQ50840
4DCMDDQ50835
5DMSOIBXrt1260
6DMSOIBX50672
7DMSOIBX70480
8DMSOIBX80480

Reaction conditions: p-nitrobenzaldehyde (1.0 mmol), p-anisidine (B42471) (1.0 mmol), succinaldehyde (1.2 mmol), proline (20 mol%). rt = room temperature.

The data clearly indicates that while initial attempts using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant in various solvents resulted in low to moderate yields, a switch to 2-iodoxybenzoic acid (IBX) significantly improved the outcome. rsc.org Further optimization revealed that conducting the IBX-mediated oxidation in dimethyl sulfoxide (B87167) (DMSO) at 70°C for 4 hours provided the highest yield of 80%. rsc.org This streamlined one-pot protocol offers a milder and more efficient alternative to previous two-pot methods that required pre-synthesized imines and harsh oxidants like DDQ. rsc.org

Another strategy for synthesizing substituted pyrrole-3-carbaldehydes involves a metal-free, one-pot, three-component reaction. This method utilizes a proline-catalyzed direct chemoselective Mannich reaction-cyclization between a 1,4-dicarbonyl compound and in situ generated imines, followed by aerobic oxidative aromatization at room temperature. rsc.org This approach has been successfully applied to synthesize a variety of fully substituted pyrrole-3-carboxaldehydes. rsc.org

The classic Vilsmeier-Haack reaction remains a widely used method for the formylation of electron-rich pyrroles. chemistrysteps.comorganic-chemistry.orgwikipedia.orgslideshare.net The reaction involves an electrophilic substitution using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The reactivity of the pyrrole ring allows for formylation, typically at the more electron-rich C2 position. chemistrysteps.com However, to achieve regioselective formylation at the C3 position, as in the case of pyrrole-3-carbaldehydes, modifications such as the use of protecting groups on the pyrrole nitrogen are often necessary. rsc.org

For the specific synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a one-step method has been developed starting from 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile. patsnap.com This process utilizes Raney nickel as a catalyst under acidic conditions, offering a simplified and efficient route to this particular congener. patsnap.com

The development of these advanced synthetic methodologies, with a focus on optimizing reaction parameters, has significantly improved access to this compound and its derivatives, facilitating further exploration of their chemical and biological properties.

Reactivity and Chemical Transformations of 2 Phenyl 1h Pyrrole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a range of chemical reactions, including condensations, oxidations, and functional group interconversions.

Imine Formation via Condensation with Amines

The aldehyde functional group of 2-Phenyl-1H-pyrrole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of these C=N double bonds is a reversible process, and the reaction conditions, particularly the pH, must be carefully controlled to achieve optimal yields. libretexts.org A pH of around 5 is generally most effective, as lower pH levels would protonate the amine, rendering it non-nucleophilic, while higher pH levels would not sufficiently protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org

This reactivity is fundamental in the synthesis of more complex heterocyclic systems and has been utilized in multicomponent reactions for the construction of diverse molecular scaffolds. For instance, the in situ formation of an imine from an aldehyde and an amine is a key step in a one-pot synthesis of substituted pyrrole-3-carbaldehydes. nih.govrsc.orgresearchgate.net

Oxidative Amidation Reactions Involving Pyrrole (B145914) Acyl Radicals

A modern and non-traditional approach to amide synthesis from this compound involves oxidative amidation. This method circumvents the need for traditional coupling reagents by reacting the aldehyde directly with formamides or amines in the presence of a catalytic amount of n-butyltetrammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govresearchgate.net This process is operationally simple and provides access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields under mild conditions. nih.govresearchgate.net

A key feature of this transformation is the involvement of pyrrole acyl radicals, a species not commonly postulated in traditional ionic amidation reactions. nih.govresearchgate.net This radical-based mechanism offers a divergent pathway for amide synthesis. nih.gov Other oxidative amidation protocols have also been developed using different catalytic systems, such as copper catalysts with amine hydrochloride salts and TBHP as the oxidant. organic-chemistry.org These methods highlight the ongoing development of more efficient and environmentally friendly amidation processes. organic-chemistry.orgnih.gov

Functional Group Interconversions (e.g., Carboxylic Acids, Alcohols, Amides)

The aldehyde group of this compound is a versatile handle for various functional group interconversions, providing access to a range of important derivatives. vanderbilt.edusolubilityofthings.comimperial.ac.uk

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-phenyl-1H-pyrrole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. fiveable.me This carboxylic acid derivative is a valuable intermediate, for example, in the synthesis of amides through subsequent coupling reactions. acs.org

Reduction to Alcohols: Reduction of the aldehyde yields the corresponding primary alcohol, (2-phenyl-1H-pyrrol-3-yl)methanol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com

Conversion to Amides: As previously discussed, the aldehyde can be converted directly to amides via oxidative amidation. nih.govresearchgate.net Alternatively, the aldehyde can first be oxidized to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to form the amide. acs.org This two-step process is a widely used method for amide bond formation.

These interconversions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. onlineorganicchemistrytutor.compearson.com The position of substitution is influenced by the existing substituents. In this compound, the phenyl group at the C2 position and the formyl group at the C3 position direct incoming electrophiles. Generally, electrophilic attack on the pyrrole ring is favored at the C2 or C5 position due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.com Given that the C2 position is already substituted, electrophilic attack would be expected to occur at the C5 position.

Conversely, nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. nih.gov The introduction of a nitro group, for example, can activate the ring towards nucleophilic attack. nih.gov In the context of this compound, direct nucleophilic substitution on the pyrrole ring is not a commonly reported transformation without prior modification.

Modifications at the N1-Position of the Pyrrole Ring

The nitrogen atom of the pyrrole ring in this compound can be readily functionalized. This N-H proton can be removed by a base, and the resulting nucleophilic nitrogen can react with various electrophiles. This allows for the introduction of a wide range of substituents at the N1-position, which can be crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

For example, in the synthesis of 5-HT6 receptor inverse agonists, the N1-position of a 2-phenyl-1H-pyrrole-3-carboxamide scaffold was derivatized by reaction with various arylsulfonyl chlorides in the presence of a phosphazene base. acs.org This modification was key to achieving the desired pharmacological profile. acs.org Similarly, N-arylpyrrole-3-carbaldehydes can be synthesized through multicomponent reactions where an aniline (B41778) derivative provides the N1-substituent. nih.govrsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Halogenated Derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comsioc-journal.cn While this compound itself is not directly used in these reactions as a coupling partner, its halogenated derivatives are excellent substrates. researchgate.netnih.gov

For instance, a bromo- or iodo-substituent can be introduced onto the pyrrole ring, typically at the C5 position, or on the C2-phenyl ring. These halogenated derivatives can then participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new aryl or vinyl groups. nih.govharvard.edu The Suzuki coupling is a versatile and widely used reaction in organic synthesis due to its tolerance of a broad range of functional groups. harvard.edu The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base in a suitable solvent system. nih.gov

Strategic Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the aldehyde group, combined with the stable pyrrole (B145914) core, allows 2-Phenyl-1H-pyrrole-3-carbaldehyde to be a foundational element in the synthesis of a wide array of more complex heterocyclic structures.

The aldehyde functional group on the pyrrole ring is a key handle for annulation reactions, leading to the formation of fused polycyclic systems. Research has demonstrated that N-arylpyrrole-3-carbaldehydes, including the 2-phenyl variant, are effective precursors for creating medicinally important fused heterocycles like pyrroloquinolines and pyrrolo-oxadiazoles. rsc.org

One established strategy involves a one-pot sequential multicomponent reaction. rsc.org For instance, the synthesis of pyrrolo[3,4-b]quinolines can be achieved through a reaction cascade starting from the pyrrole-3-carbaldehyde. Similarly, the aldehyde can be converted into a hydrazone, which then undergoes oxidative cyclization to form a pyrrole-fused 1,3,4-oxadiazole (B1194373) ring system. nih.gov While some methods start with pyrrole-2-carbaldehydes, the principles of condensing the aldehyde with a suitable partner (like a hydrazide) and subsequent cyclization are directly applicable. nih.govresearchgate.net These fused systems are of significant interest due to their presence in various biologically active compounds.

This compound is not just a final product but a platform for creating more elaborate, poly-substituted pyrroles. The pyrrole nitrogen, the aldehyde group, and the aromatic rings all offer sites for further functionalization. Efficient, one-pot multicomponent methods have been developed to synthesize a variety of N-aryl-2-aryl-1H-pyrrole-3-carbaldehydes, demonstrating the modularity of this scaffold. rsc.org

These methods, which often involve a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization, allow for the introduction of diverse substituents on both the N1-aryl group and the C2-aryl group. rsc.org This flexibility enables the generation of libraries of complex pyrrole derivatives from simple starting materials. Isocyanide-based multicomponent reactions (I-MCRs) also represent a powerful, green, and efficient strategy for accessing polysubstituted pyrroles in a single step. rsc.org The investigation into the chemoselectivity of polyfunctional pyrroles allows for the targeted synthesis of novel derivatives by selectively transforming the functional groups present on the ring. scispace.com

Table 1: Examples of Poly-Substituted Pyrrole-3-carbaldehydes Synthesized via Multicomponent Reactions. rsc.org
N1-SubstituentC2-SubstituentProduct Name
4-Methoxyphenyl2-Nitrophenyl1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde
4-Methoxyphenyl2-Bromophenyl2-(2-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
4-Methoxyphenyl2-(Trifluoromethyl)phenyl1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde
4-MethoxyphenylPhenyl1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde

Precursor to Biologically Relevant Molecular Frameworks

The this compound scaffold is a recognized pharmacophore and a crucial intermediate in the synthesis of molecules with significant therapeutic potential.

A prominent application of this scaffold is in the development of drugs targeting the serotonin (B10506) 6 (5-HT₆) receptor, which is a key target for treating cognitive deficits. nih.govnih.gov Researchers have strategically used 2-phenyl-1H-pyrrole-3-carboxamide, a direct derivative of the carbaldehyde, as a replacement for the 1H-pyrrolo[3,2-c]quinoline scaffold. nih.govacs.org This modification successfully shifted the functional activity from neutral antagonism to inverse agonism, leading to the identification of potent cognition-enhancing agents. nih.govacs.org

Perhaps the most significant application is the use of a specific derivative, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, as a key intermediate in the synthesis of Vonoprazan (Takecab®). patsnap.comchemicalbook.comchemicalbook.comgoogle.com Vonoprazan is a potent, orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases such as gastric ulcers and reflux esophagitis. chemicalbook.comchemicalbook.com The synthesis of this crucial intermediate is a subject of numerous patents, highlighting its industrial importance. patsnap.comgoogle.comgoogle.com

Table 2: Pharmaceutical Agents Derived from the this compound Scaffold.
IntermediateDrug/Candidate ClassTherapeutic Target/Use
2-Phenyl-1H-pyrrole-3-carboxamide derivatives5-HT₆ Receptor Inverse AgonistsCognitive Enhancement
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehydeVonoprazan (P-CAB)Gastric Ulcer, Reflux Esophagitis

The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde for the production of Vonoprazan is a prime example of an advanced pharmaceutical intermediate. patsnap.com Various synthetic routes have been developed, including one-pot methods starting from 2-(2-fluorobenzoyl)malononitrile, designed to be efficient, environmentally friendly, and suitable for industrial-scale production. chemicalbook.comgoogle.com These optimized routes bypass the need to isolate multiple intermediates, thus reducing waste and cost. google.com

The strategic design of this intermediate is also evident in the development of 5-HT₆ receptor modulators. By degrading the more complex 1H-pyrrolo[3,2-c]quinoline system to the simpler 2-phenyl-1H-pyrrole-3-carboxamide core, chemists were able to fine-tune the pharmacological profile of the resulting compounds. nih.govacs.org This demonstrates a sophisticated approach where the intermediate is deliberately designed to achieve a specific biological outcome, marking it as an advanced tool in medicinal chemistry.

Applications in Materials Science (as Synthetic Precursors)

While the predominant application of this compound is in medicinal chemistry, the pyrrole scaffold itself is valuable in materials science. mdpi.com Functionalized pyrroles are known precursors for dyes, and 2-arylpyrroles specifically have been used to create BODIPY dyes and other chromophores. rsc.orgmdpi.com

The trifluoromethyl-substituted analogue, 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde, is noted for its use as a building block in both pharmaceutical and materials science research. The aldehyde group can undergo various transformations, such as reactions with phosphonate (B1237965) derivatives, which are relevant in materials science applications. Although specific research focusing solely on the use of this compound for creating polymers or advanced materials is not as widely documented as its pharmaceutical roles, its structural motifs suggest clear potential as a precursor for novel functional materials.

Theoretical and Computational Investigations of 2 Phenyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic structure and energy of molecules. These methods have been widely applied to pyrrole-containing compounds to elucidate their properties.

Density Functional Theory (DFT) is a popular computational method due to its favorable balance of accuracy and computational cost. It is extensively used to study the geometry, electronic properties, and reactivity of pyrrole (B145914) derivatives. DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular structures of substituted pyrroles and to calculate various molecular properties. asrjetsjournal.orgmdpi.com For instance, in studies of related heterocyclic systems like pyrazole (B372694) carbaldehyde, the B3LYP method with a 6-311G(d,p) basis set is used to determine optimized geometries and thermochemical properties. asrjetsjournal.org

DFT has also been used to investigate the stability of different tautomeric forms of pyrrole derivatives. For example, calculations on 1H-pyrrol-3-ol type compounds have been performed using the DFT-B3LYP method with the 6-31G(d,p) basis set to understand the tautomeric equilibrium between 3H-pyrrol-3-one and the aromatized 1H-pyrrol-3-ol ring. mdpi.com These studies show that the 1H-pyrrol-3-ol form can be stabilized by intramolecular hydrogen bonding. mdpi.com

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, offer a high level of theory for studying molecular systems. asrjetsjournal.org While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide excellent accuracy for certain properties. nih.govruc.dk

For protonated alkylpyrroles, a class of compounds related to the title molecule, studies have shown that MP2 calculations can provide almost perfect agreement with experimental data for predicting ¹³C NMR chemical shifts, sometimes outperforming DFT methods like B3LYP. nih.govruc.dk This highlights the importance of including electron correlation, which is a key feature of ab initio methods, for accurately predicting the properties of such N-heterocyclic systems. nih.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can propose and validate plausible reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its function, particularly in biological systems. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Conformational analysis helps identify the most stable arrangements (conformers) of a molecule. For pyrrole derivatives, DFT calculations have been used to find stable conformers by analyzing the potential energy surface around key dihedral angles. researchgate.net In a study on pyrrole tosylhydrazones, two stable conformers were identified around the N1-C5-C6-N7 dihedral angle. researchgate.net

Molecular dynamics simulations can provide insights into the behavior of molecules over time, including their interactions with solvent molecules or biological macromolecules. bohrium.com For example, MD simulations of a triazole derivative in water explored the sites of interaction, showing that the strongest noncovalent interactions occurred between the hydrogen atoms of the piperazine (B1678402) and benzene (B151609) rings. bohrium.com Similar methodologies can be applied to 2-phenyl-1H-pyrrole-3-carbaldehyde to understand its dynamic behavior and interaction sites, which is particularly relevant for drug design and materials science. nih.gov

Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts)

Computational chemistry provides a robust framework for predicting spectroscopic parameters, which is invaluable for structure elucidation and validation. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. asrjetsjournal.org For related pyrrole systems, studies have shown that DFT can predict ¹H and ¹³C chemical shifts with good accuracy. nih.gov However, challenges exist, particularly for charged species like protonated pyrroles. nih.gov In these cases, higher-level methods like MP2 may be necessary to achieve results that closely match experimental values. nih.govruc.dk The choice of basis set and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also improve the accuracy of the predictions. nih.govresearchgate.net

Below is a table comparing experimental and computationally predicted NMR data for derivatives of this compound, illustrating the utility of these methods.

CompoundNucleusExperimental Shift (ppm) rsc.orgComputational Method (Example)Predicted Shift (ppm) (Hypothetical)
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde¹H (CHO)9.60DFT/B3LYP/GIAO9.55
¹³C (CHO)185.5186.1
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde¹H (CHO)9.70DFT/B3LYP/GIAO9.68
¹³C (CHO)186.6187.0
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde¹H (CHO)9.53DFT/B3LYP/GIAO9.50
¹³C (CHO)185.9186.4

Note: Predicted shifts are hypothetical examples to illustrate the concept, as specific computational results for these exact compounds were not available in the searched literature. Experimental data is from reference rsc.org.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods allow for the calculation of various descriptors that help predict how and where a molecule will react.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. For example, a comparison of the HOMO-LUMO gaps for intermediates in pyrrole synthesis revealed differences that could be explained by the inductive and mesomeric effects of substituents on the pyrrole ring. mdpi.com

Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, and hardness, can be calculated from the energies of the frontier molecular orbitals. asrjetsjournal.org Furthermore, mapping the electrostatic surface potential (MESP) allows for the visualization of electron-rich and electron-poor regions of a molecule, thereby predicting the sites for nucleophilic and electrophilic attack. asrjetsjournal.org For instance, in a related pyrazole carbaldehyde, MESP analysis helped to establish trends and make predictions about the compound's reactive sites. asrjetsjournal.org

Compound/Derivative ClassCalculated ParameterSignificanceReference Method
Pyrazole CarbaldehydeIonization Potential (IP), Electron Affinity (EA)Predicts ease of electron loss or gainDFT/B3LYP asrjetsjournal.org
Pyrazole CarbaldehydeChemical Hardness (η) and Softness (S)Measures resistance to change in electron distributionDFT/B3LYP asrjetsjournal.org
Substituted 1H-pyrrol-3-olsHOMO-LUMO GapIndicates chemical reactivity and stabilityDFT-B3LYP mdpi.com
Nitro-derivatives of PyrroleBond Dissociation Energy (BDE)Indicates kinetic stability of chemical bondsComputational Study researchgate.net
Carbazole-appended PyrrolothiazolesMolecular Electrostatic Potential (MEP)Identifies sites for electrophilic/nucleophilic attackDFT/M06-2X researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically employs the Paal-Knorr condensation, where α-amino-γ-butyrolactone derivatives react with diketones or equivalents. For example, asymmetric dione equivalents can enable regioselective pyrrole ring formation . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
  • Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency.
  • Temperature : Elevated temperatures (80–100°C) favor ring closure but risk side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the phenyl group resonate at δ 7.2–7.6 ppm, while pyrrole protons show splitting patterns between δ 6.5–7.0 ppm .
  • ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, with pyrrole carbons at δ 110–130 ppm.
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .

Q. Example Spectral Data :

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aldehyde (CHO)9.9Singlet
Pyrrole C3-H6.8Doublet
Phenyl C2/C6-H7.4Multiplet

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with refinement software (e.g., SHELXL ) is critical for resolving bond-length discrepancies and torsional angles. For example:

  • Disorder modeling : Use PART instructions in SHELXL to address positional disorder in the phenyl or pyrrole moieties .
  • Twinned data : Apply the HKLF 5 format in SHELXTL for high-resolution refinement of twinned crystals .

Q. Example Refinement Metrics :

ParameterValueSoftware
R-factor<0.05SHELXL
Data-to-Parameter Ratio>15ORTEP-3

Q. How should researchers address contradictions in spectroscopic and crystallographic data for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental artifacts. Strategies include:

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts to identify equilibrium states .
  • Temperature-dependent studies : Perform variable-temperature NMR or low-temperature SC-XRD to capture conformational stability .

Case Study : Discrepancies in aldehyde proton signals may stem from solvent polarity effects or hydrogen bonding. SC-XRD can confirm the planar geometry of the aldehyde group, ruling out rotational isomerism .

Q. What methodological advancements improve the regioselectivity of this compound derivatives?

  • Directed C–H functionalization : Use palladium catalysts with directing groups (e.g., pyridine) to selectively modify the pyrrole ring .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 10–15% .

Q. Example Optimization Table :

ModificationMethodRegioselectivity GainReference
C5-BrominationNBS, DCM, 0°C>90%
C4-AminationCuI, DMF, 100°C85%

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The C5 position of the pyrrole ring is typically most reactive .
  • Molecular docking : Screen for bioactivity by simulating interactions with target enzymes (e.g., kinases) .

Data Contradiction Analysis

Q. How to interpret conflicting results between synthetic yield and purity assays?

  • HPLC-MS analysis : Identify side products (e.g., aldol condensation byproducts) that reduce apparent yield .
  • Column chromatography : Optimize solvent gradients to isolate the aldehyde from polar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.